molecular formula C12H26N2 B2966109 (1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine CAS No. 588727-02-0

(1S,2S)-N,N'-Diisopropylcyclohexane-1,2-diamine

Cat. No.: B2966109
CAS No.: 588727-02-0
M. Wt: 198.354
InChI Key: VGPJQHMGHSBWTG-RYUDHWBXSA-N
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Description

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in organic synthesis and industrial processes. Its unique stereochemistry and functional groups make it a valuable intermediate in the production of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane-1,2-diamine.

    Isopropylation: The diamine undergoes isopropylation using isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In industrial settings, the production of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s chiral centers play a crucial role in its binding affinity and selectivity, influencing the pathways and effects it mediates.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N’-Diisopropylcyclohexane-1,2-diamine: The enantiomer of the compound with different stereochemistry.

    Cyclohexane-1,2-diamine: The parent compound without isopropyl groups.

    N,N’-Diisopropylethylenediamine: A structurally similar diamine with an ethylene backbone.

Uniqueness

(1S,2S)-N,N’-Diisopropylcyclohexane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis and the production of enantiomerically pure compounds.

Properties

IUPAC Name

(1S,2S)-1-N,2-N-di(propan-2-yl)cyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2/c1-9(2)13-11-7-5-6-8-12(11)14-10(3)4/h9-14H,5-8H2,1-4H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPJQHMGHSBWTG-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCC[C@@H]1NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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